molecular formula C24H32ClN3O5S2 B6486041 ethyl 6-ethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216724-68-3

ethyl 6-ethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486041
CAS No.: 1216724-68-3
M. Wt: 542.1 g/mol
InChI Key: RXQKLSNCESQJRF-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a thieno[2,3-c]pyridine core fused with a piperidine-1-sulfonyl-substituted benzamido group and an ethyl ester moiety. The thienopyridine scaffold is a sulfur-containing bicyclic heterocycle, which often confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors. The hydrochloride salt form improves crystallinity and bioavailability.

Properties

IUPAC Name

ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S2.ClH/c1-3-26-15-12-19-20(16-26)33-23(21(19)24(29)32-4-2)25-22(28)17-8-10-18(11-9-17)34(30,31)27-13-6-5-7-14-27;/h8-11H,3-7,12-16H2,1-2H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQKLSNCESQJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other piperidine- and ester-containing heterocycles, though differences in core scaffolds and substituents lead to distinct physicochemical and synthetic profiles. Below is a detailed comparison with two closely related compounds from the literature.

Ethyl 3-(3-Ethoxy-3-Oxopropyl)-4-(Methoxyimino)Piperidine-1-Carboxylate (Compound 7a/7b)
  • Structure: Features a piperidine ring substituted with a methoxyimino group, an ethoxycarbonylpropyl chain, and an ethyl ester.
  • Synthesis : Prepared via oxime formation using O-methylhydroxylamine hydrochloride, followed by purification via acid-base extraction (84% yield) .
  • Key Data: 1H NMR (CDCl3): δ 4.16–4.08 (ester quartet), 3.85 (s, methoxyimino), 1.26–1.25 (ester triplets). 13C NMR: Peaks at δ 173.2 (ester C=O), 157.1 (imine C=N). Solubility: Polar organic solvents (e.g., ethyl acetate, methanol).

Comparison :

  • Both compounds share ethyl ester groups (δ ~4.1 ppm in 1H NMR) and piperidine-derived structures.
Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate (Isomers 1-1 and 1-2)
  • Structure : Decahydro-1,6-naphthyridine (fused bicyclic piperidine-pyridine) with a ketone and ethyl ester.
  • Synthesis : Hydrogenation of Compound 7a/7b using Raney nickel yielded two diastereomers (86% combined yield) .
  • Key Data: Isomer 1-1: 1H NMR δ 3.15 (t, J = 6.9 Hz, piperidine protons), 1.20 (ester triplet). Isomer 1-2: 1H NMR δ 2.81–2.74 (m, piperidine protons), 1.24 (ester triplet). Solubility: Methanol, chloroform.

Comparison :

  • The naphthyridine core in Isomers 1-1/1-2 provides a fused-ring system distinct from the thienopyridine in the target compound.
  • The target’s sulfonamide group (absent in Isomers 1-1/1-2) may enhance aqueous solubility and metabolic stability.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Features
Compound Name Core Structure Key Functional Groups Synthesis Highlights Solubility Profile
Target Compound Thieno[2,3-c]pyridine Piperidine-1-sulfonyl, ethyl ester Likely multi-step (sulfonylation, coupling) Polar aprotic solvents
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate Piperidine Methoxyimino, ethyl ester Oxime formation, acid-base extraction Ethyl acetate, methanol
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Naphthyridine Ketone, ethyl ester Hydrogenation with Raney nickel Methanol, chloroform

Key Observations :

  • Synthetic Complexity : The target compound’s sulfonamide and benzamido groups likely require specialized coupling reagents (e.g., EDC/HOBt), contrasting with the straightforward hydrogenation or oxime formation in analogs .
  • Solubility : The hydrochloride salt and sulfonamide group in the target compound suggest superior aqueous solubility compared to neutral esters in analogs.

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